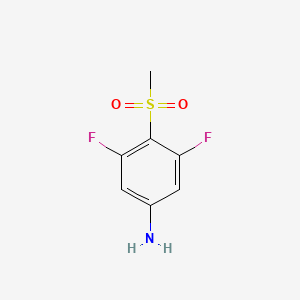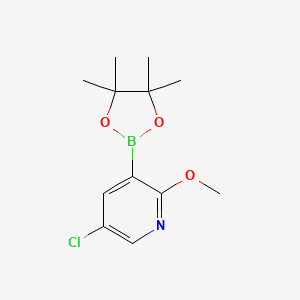
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Descripción general
Descripción
“2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” is a chemical compound with the linear formula C7H4Cl2O4S . It has a molecular weight of 255.08 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H4Cl2O4S . The compound has a molecular weight of 255.08 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 273.06 g/mol . It has a computed XLogP3-AA of 2.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass is 271.9113133 g/mol, and its monoisotopic mass is also 271.9113133 g/mol . The topological polar surface area of the compound is 79.8 Ų .Aplicaciones Científicas De Investigación
Reactions with Organolithium Reagents
Research by Gohier, Castanet, and Mortier (2003) explored the reactions of organolithium reagents with 2-halobenzoic acids, including compounds similar to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid. They found that the reaction conditions lead to different lithiation positions in the benzoic acid derivatives, which can be crucial for further chemical synthesis (Gohier, Castanet, & Mortier, 2003).
Ortho-Lithiation of Substituted Fluoroarenes
Mongin and Schlosser (1996) studied the deprotonation of fluoroarenes carrying additional substituents like chlorine or bromine. Their findings suggest that fluoroarenes with additional halogen substituents, akin to this compound, undergo lithiation adjacent to the fluorine atom (Mongin & Schlosser, 1996).
As a Building Block in Heterocyclic Synthesis
Křupková, Funk, Soural, and Hlaváč (2013) described the utilization of a compound structurally related to this compound in the synthesis of various heterocyclic scaffolds. This highlights its potential use in creating diverse libraries of compounds for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Vibrational Spectra and NLO Analysis
Senthil Kumar, Arivazhagan, and Thangaraju (2015) conducted a study on the vibrational spectra and nonlinear optical (NLO) properties of compounds including 2-chloro-6-fluorobenzoic acid. This research provides insights into the electronic properties of halogenated benzoic acids, which could be relevant for similar compounds like this compound (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-5-chlorosulfonyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMUPFAXVMUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)


![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)



![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
